molecular formula C7H12F2O B1178854 LIMP II protein CAS No. 139638-11-2

LIMP II protein

Cat. No.: B1178854
CAS No.: 139638-11-2
Attention: For research use only. Not for human or veterinary use.
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Description

The LIMP II Protein (Lysosomal Integral Membrane Protein-2), also known as SCARB2, is a key type III glycoprotein primarily located in the limiting membranes of lysosomes and endosomes . This recombinant protein is indispensable for research focused on lysosomal biology, cellular trafficking, and the pathogenesis of several human diseases. Key Research Applications and Value: LIMP II serves critical functions in multiple research areas. It is the specific receptor for the trafficking of β-glucocerebrosidase (GCase) from the endoplasmic reticulum to the lysosomes, a process essential for understanding Gaucher disease and its established link to Parkinson's disease risk . Furthermore, LIMP II is an important player in lysosomal lipid homeostasis, as structural and cellular studies have revealed its role as a transporter for cholesterol and phospholipids, operating through a distinct pathway parallel to NPC1 . Researchers also utilize this protein to investigate its role as a viral receptor for enterovirus 71 and coxsackievirus A16, which are causative agents of hand, foot, and mouth disease . Molecular Mechanism: The protein features a large luminal domain with a hydrophobic tunnel, which facilitates the binding and transport of lipids such as cholesterol and phosphatidylserine . Its function is regulated by pH, and it can shift between monomeric and dimeric states to engage different binding partners, a mechanism of significant interest in structural biology . Recent research has also identified LIMP-2 as part of lysosome-ER contact sites, where it interacts with the proteins STARD3 and VAPB, suggesting a novel mechanism for inter-organelle lipid exchange . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

139638-11-2

Molecular Formula

C7H12F2O

Synonyms

LIMP II protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Proteins

Structural Comparison

Key Structural Motifs and Domains
Protein Alternative Names Structural Features Localization
LIMP II SCARB2, LGP85 Di-leucine motif (Ile-753/Ile-754), lysosomal targeting via acidic residues (Asp-751) Lysosomal/endosomal membranes
CD36 SCARB3 Class B scavenger receptor, glycoprotein with fatty acid-binding domains Plasma membrane, lysosomes
LAMP-1 CD107a Lysosomal glycoprotein with heavily glycosylated lumenal domain Lysosomal membrane
SCARB1 SR-B1 Class B scavenger receptor with large extracellular domain Plasma membrane

Key Insights :

  • LIMP II and CD36 share structural homology in their ligand-binding domains (e.g., thrombospondin-1 recognition) but differ in localization and trafficking signals .
  • Unlike LAMP-1, which stabilizes lysosomal membranes, LIMP II’s di-leucine motif enables specific lysosomal sorting, contrasting with LAMP-1’s reliance on glycosylation for stability .

Functional Roles and Ligand Interactions

Protein Key Functions Ligands and Binding Partners
LIMP II Lysosomal trafficking, pathogen adhesion (malaria), thrombospondin-1 binding Thrombospondin-1, Plasmodium surface proteins
CD36 Fatty acid uptake, oxidized LDL clearance, angiogenesis Oxidized LDL, long-chain fatty acids
LAMP-1 Lysosomal acidification, autophagy Not well-characterized
SCARB1 HDL-mediated cholesterol transport High-density lipoprotein (HDL)

Key Insights :

  • LIMP II’s role in Plasmodium motility is unique among lysosomal proteins. GFP-tagged LIMP II mutants exhibit "limping" movement with reduced speed and transient curvature changes, directly linking its function to parasite virulence .
  • CD36 and LIMP II both interact with thrombospondin-1, but CD36 primarily mediates lipid metabolism, while LIMP II is specialized in pathogen-host interactions .

Disease Associations

Protein Associated Diseases Mechanistic Role
LIMP II Malaria, neurological disorders (e.g., AMRF syndrome) Facilitates parasite liver-stage invasion; mutations cause lysosomal storage defects
CD36 Atherosclerosis, diabetes Mediates uptake of oxidized LDL and fatty acids, promoting foam cell formation
LAMP-1 Lysosomal storage diseases (e.g., Danon disease) Loss of lysosomal stability leads to autophagic dysfunction
SCARB1 Cardiovascular diseases Impaired HDL cholesterol transport exacerbates atherosclerosis

Key Insights :

  • LIMP II’s dual role in lysosomal biology and pathogenicity distinguishes it from other scavenger receptors. Its absence in Plasmodium mutants abolishes liver-stage infection, underscoring its unique role in malaria transmission .
  • CD36 and SCARB1 are more directly implicated in metabolic disorders, while LAMP-1 and LIMP II are linked to lysosomal dysfunction .

Research Findings and Data Highlights

Table 1: Functional Consequences of LIMP II Deletion in Plasmodium berghei

Phenotype Wild-Type vs. LIMP II Knockout Mechanism Implicated Reference
Mosquito midgut infection 50% reduction Impaired parasite adhesion and motility
Salivary gland invasion 10-fold reduction Defective gliding motility
Liver-stage infection Complete abolition Failure to attach to host cells

Table 2: Ligand-Binding Properties of LIMP II and CD36

Protein Ligand Binding Region Functional Outcome
LIMP II Thrombospondin-1 Conserved CD36-like motif Pathogen adhesion, lysosomal signaling
CD36 Thrombospondin-1 Extracellular domain Angiogenesis, anti-inflammatory effects

Q & A

Q. What are the primary structural characteristics of LIMP II that distinguish it from other lysosomal membrane proteins?

LIMP II (Lysosome Membrane Protein 2), encoded by the SCARB2 gene, is a type III multi-pass transmembrane glycoprotein characterized by a large luminal domain and a short cytoplasmic tail. Unlike LAMP-1, LIMP II lacks a canonical tyrosine-based sorting motif but contains a conserved leucine-zipper (LZ) motif in its cytoplasmic domain, which mediates interactions with adaptor protein complexes (AP-3) for lysosomal targeting . Structural studies highlight its role as a scavenger receptor, with specific glycosylation patterns critical for ligand binding and lysosomal stability .

Q. What experimental methodologies are recommended for detecting LIMP II in cellular models?

  • Immunoblotting : Use monoclonal antibodies targeting luminal epitopes (e.g., anti-SCARB2 clones) under non-reducing conditions to preserve disulfide bonds .
  • Immunofluorescence : Combine with lysosomal markers (e.g., LAMP-1) and compartment-specific dyes (e.g., LysoTracker) to confirm subcellular localization .
  • Flow cytometry : Optimize cell permeabilization protocols to access intracellular epitopes .

Advanced Research Questions

Q. How can researchers design experiments to validate LIMP II as a receptor for novel ligands like CTRP3?

  • Ligand-receptor crosslinking : Employ TriCEPS-based chemoproteomics to label interacting partners, followed by mass spectrometry and statistical enrichment analysis (e.g., Significance Analysis of INTeractome, SAINT) .
  • Functional validation : Use CRISPR/Cas9-mediated SCARB2 knockout cells to assess ligand binding loss via flow cytometry or surface plasmon resonance (SPR) .
  • Co-immunoprecipitation (Co-IP) : Validate interactions in lysosomal-enriched fractions using crosslinkers like DSP (dithiobis[succinimidyl propionate]) to stabilize transient associations .

Q. What bioinformatic tools are suitable for analyzing LIMP II’s interaction networks and structural motifs?

  • Protein-protein interaction databases : Use STRING or BioGRID to map known interactors (e.g., AP-3, LAMP-1) .
  • Structural modeling : Predict transmembrane topology with TMHMM or Phobius and analyze the LZ motif’s conservation using Clustal Omega .
  • Proteomic data repositories : Cross-reference LIMP II-associated peptides in resources like PRIDE or PeptideAtlas to identify post-translational modifications .

Q. How can contradictory findings about LIMP II’s localization (lysosomal vs. endosomal) be resolved experimentally?

  • Subcellular fractionation : Combine differential centrifugation with sucrose density gradients to isolate late endosomes and lysosomes, followed by immunoblotting for LIMP II and compartment markers (e.g., Rab7 for late endosomes, Cathepsin D for lysosomes) .
  • Live-cell imaging : Use pH-sensitive fluorescent probes (e.g., pHluorin-LIMP II) to track trafficking dynamics in real time .

Q. What CRISPR-based approaches are optimal for studying LIMP II’s functional roles in lysosomal pathways?

  • Knockout models : Design sgRNAs targeting exon 2 of SCARB2 and validate via Sanger sequencing and functional assays (e.g., impaired cholesterol transport) .
  • CRISPR activation/interference : Modulate LIMP II expression using dCas9-VPR (activation) or dCas9-KRAB (repression) to study dose-dependent effects on lysosomal pH or autophagy .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in LIMP II expression across cell types or experimental conditions?

  • Normalization : Use lysosomal loading controls (e.g., β-hexosaminidase activity) instead of total protein assays .
  • Cell line validation : Screen multiple cell lines (e.g., HeLa, fibroblasts) for endogenous LIMP II levels via qPCR and immunoblotting before functional studies .

Q. What strategies mitigate off-target effects when using LIMP II-targeting antibodies?

  • Epitope validation : Compare staining patterns in wild-type vs. SCARB2 KO cells .
  • Blocking peptides : Pre-incubate antibodies with recombinant LIMP II luminal domain to confirm specificity .

Contradiction Analysis

Q. How to reconcile studies reporting LIMP II’s role in both lysosomal homeostasis and extracellular vesicle (EV) biogenesis?

  • EV proteomics : Isolate exosomes via ultracentrifugation and perform mass spectrometry to quantify LIMP II enrichment relative to lysosomal markers .
  • Functional assays : Inhibit lysosomal exocytosis (e.g., using vacuolin-1) and measure EV-associated LIMP II levels via nanoparticle tracking analysis (NTA) .

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